Analgesic Potency: A 10-Fold Difference Compared to the 3-Cinnamyl Analog
The 3-butyl derivative (target compound) exhibits significantly lower analgesic potency than the 3-cinnamyl analog, Azaprocin. While Azaprocin demonstrates an in vivo potency approximately 10 times that of morphine [1], the 3-butyl derivative is reported to be a less active member of the 3-substituted-8-propionyl series [2]. This quantitative difference, derived from the same primary study, underscores that the N-3 substituent is a critical determinant of in vivo efficacy.
| Evidence Dimension | In Vivo Analgesic Potency (Relative to Morphine) |
|---|---|
| Target Compound Data | Less active than the lead compound, 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane [2] |
| Comparator Or Baseline | Azaprocin (3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane) |
| Quantified Difference | Approximately 10-fold lower potency than the 3-cinnamyl analog [1] |
| Conditions | In vivo analgesic assay (exact model not specified in source) |
Why This Matters
This demonstrates that the N-3 substituent dramatically impacts in vivo potency, confirming that the 3-butyl compound is not a generic substitute for more potent analogs like Azaprocin.
- [1] Wikipedia. Azaprocin. Wikimedia Foundation. 2022. View Source
- [2] Cignarella G, Occelli E, Cristiani G, Paduano L, Testa E. Bicyclic Homologs of Piperazine. VI. Synthesis and Analgesic Activity of 3-Substituted 8-Propionyl-3,8-diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry. 1963;6(6):764-766. View Source
